molecular formula C14H11Cl2NO2 B185124 3,4-dichloro-N-(4-methoxyphenyl)benzamide CAS No. 7497-25-8

3,4-dichloro-N-(4-methoxyphenyl)benzamide

Cat. No. B185124
CAS RN: 7497-25-8
M. Wt: 296.1 g/mol
InChI Key: WLMLSLDDYHIECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is also known by its chemical name, MK-677, and is classified as a selective androgen receptor modulator (SARM).

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-methoxyphenyl)benzamide involves binding to and activating the growth hormone secretagogue receptor (GHSR). This results in an increase in the secretion of growth hormone, which in turn leads to an increase in insulin-like growth factor-1 (IGF-1) levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dichloro-N-(4-methoxyphenyl)benzamide are primarily related to its ability to increase growth hormone secretion. This can lead to an increase in muscle mass and bone density, as well as improvements in overall body composition. It has also been shown to improve sleep quality and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichloro-N-(4-methoxyphenyl)benzamide in lab experiments is its ability to selectively target the growth hormone secretagogue receptor. This makes it a useful tool for studying the effects of growth hormone on various physiological processes. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 3,4-dichloro-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of age-related muscle wasting and osteoporosis. Another area of research is focused on its effects on cognitive function and memory. Additionally, there is ongoing research into the development of new 3,4-dichloro-N-(4-methoxyphenyl)benzamides based on the structure of 3,4-dichloro-N-(4-methoxyphenyl)benzamide.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(4-methoxyphenyl)benzamide involves several steps. The starting material is 4-methoxybenzyl chloride, which is reacted with 3,4-dichloroaniline to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product.

Scientific Research Applications

3,4-dichloro-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to increase the secretion of growth hormone in both animals and humans, making it a promising candidate for the treatment of growth hormone deficiency. It has also been studied for its potential use in the treatment of muscle wasting and osteoporosis.

properties

CAS RN

7497-25-8

Product Name

3,4-dichloro-N-(4-methoxyphenyl)benzamide

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

3,4-dichloro-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)9-2-7-12(15)13(16)8-9/h2-8H,1H3,(H,17,18)

InChI Key

WLMLSLDDYHIECL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS RN

7497-25-8

Origin of Product

United States

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